molecular formula C9H13NO B13503537 4-(Dimethylamino)-2-methylphenol

4-(Dimethylamino)-2-methylphenol

Cat. No.: B13503537
M. Wt: 151.21 g/mol
InChI Key: KBZBYSDLNIZSID-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2-methylphenol is an aromatic compound that contains both phenol and amine functional groups. It has the molecular formula C8H11NO and is known for its applications in various fields, including chemistry, biology, and medicine. This compound is particularly noted for its role in generating methemoglobin, making it useful in certain medical treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2-methylphenol typically involves the reaction of 4-nitro-2-methylphenol with dimethylamine. The process begins with the reduction of 4-nitro-2-methylphenol to 4-amino-2-methylphenol, which is then reacted with dimethylamine under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents can further optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic reagents like bromine and chloromethane are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

4-(Dimethylamino)-2-methylphenol has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 4-(Dimethylamino)-2-methylphenol involves the generation of methemoglobin. This compound catalyzes the transfer of electrons from ferrohemoglobin to oxygen, forming methemoglobin. Methemoglobin then binds to cyanide ions, preventing them from inhibiting cellular respiration .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)benzoic acid
  • 4-Dimethylaminoantipyrine
  • 4,5-Bis(dimethylamino)quinolines

Uniqueness

4-(Dimethylamino)-2-methylphenol is unique due to its dual functional groups (phenol and amine), which confer distinct chemical reactivity and biological activity. Its ability to generate methemoglobin sets it apart from other similar compounds, making it particularly valuable in medical applications .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

4-(dimethylamino)-2-methylphenol

InChI

InChI=1S/C9H13NO/c1-7-6-8(10(2)3)4-5-9(7)11/h4-6,11H,1-3H3

InChI Key

KBZBYSDLNIZSID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(C)C)O

Origin of Product

United States

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